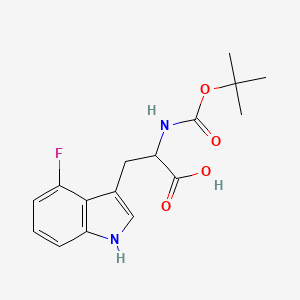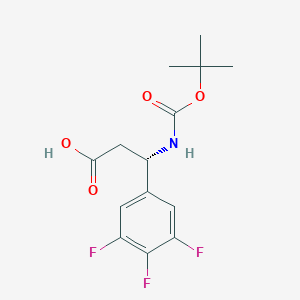
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trifluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone:
Introduction of the trifluorophenyl group: The trifluorophenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trifluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-3-(3,4,5-trifluorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trifluorophenyl)propanoic acid
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16F3NO4 |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(6-11(19)20)7-4-8(15)12(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
Clave InChI |
PBURFRGJQREXSQ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C(=C1)F)F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


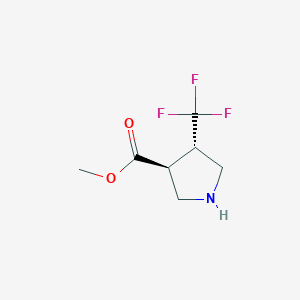
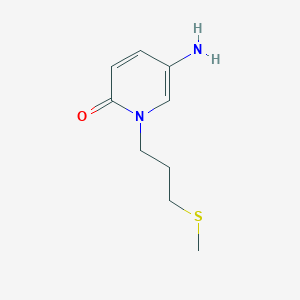
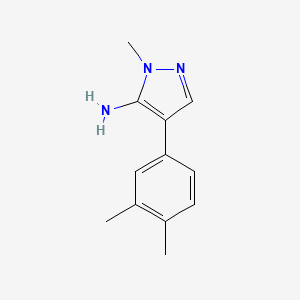
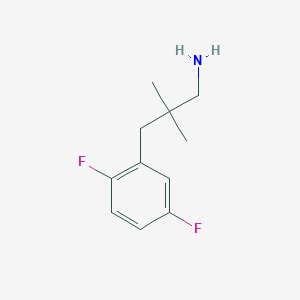
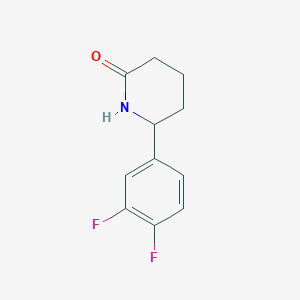

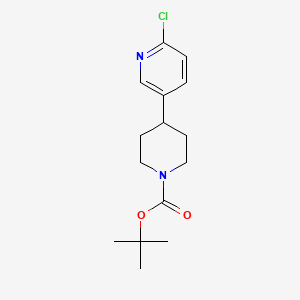
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
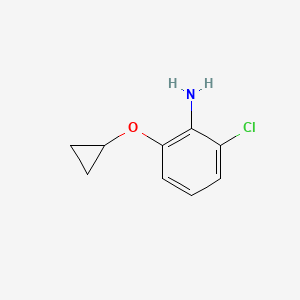
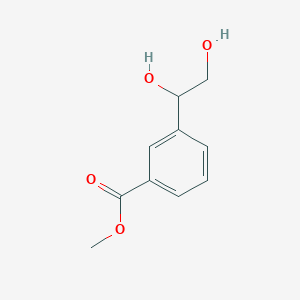
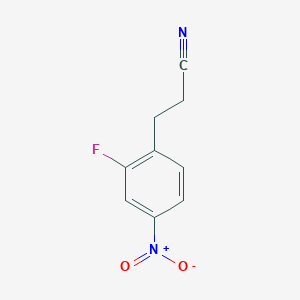
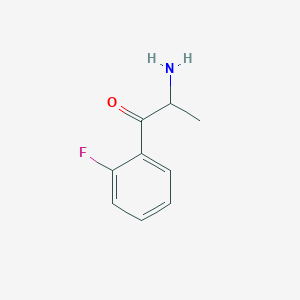
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
